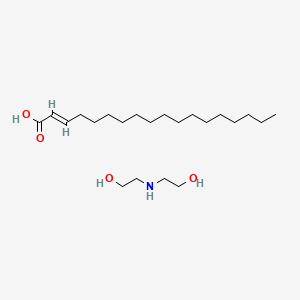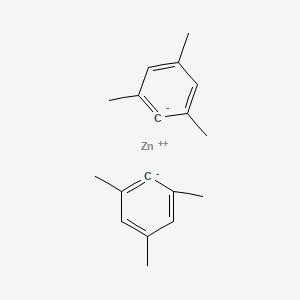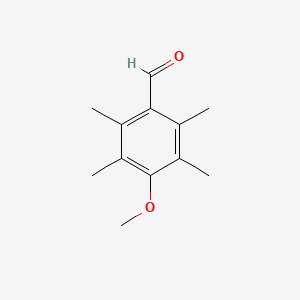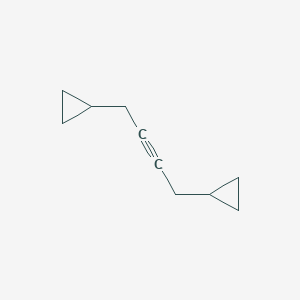
(E,E)-1,1'-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is a complex organic compound characterized by its unique structure, which includes nitroso and diazene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and nitroso compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The diazene groups can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) involves its interaction with molecular targets such as enzymes or receptors. The nitroso and diazene groups can participate in various chemical reactions, leading to changes in the activity of these targets. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar in structure but lacks the nitroso group.
Nitrosobenzene: Contains the nitroso group but lacks the diazene linkage.
Benzene derivatives: Various substituted benzenes with different functional groups.
Uniqueness
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is unique due to the combination of nitroso and diazene groups in its structure
Propriétés
Numéro CAS |
74119-56-5 |
|---|---|
Formule moléculaire |
C14H11N5O |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
(2-nitroso-1-phenyldiazenylethenyl)-phenyldiazene |
InChI |
InChI=1S/C14H11N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11H |
Clé InChI |
VTOAEZROPQKQKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC(=CN=O)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



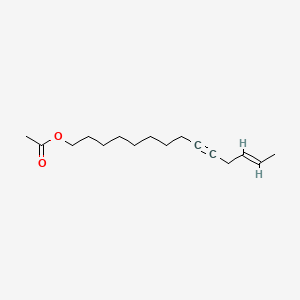
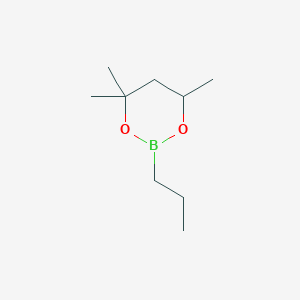
![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

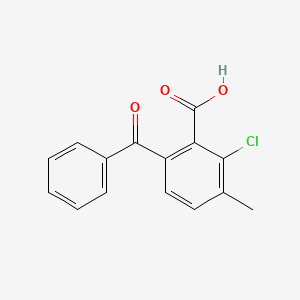
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)

